molecular formula C18H23N5O2 B2744155 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine CAS No. 2319806-13-6

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine

Cat. No.: B2744155
CAS No.: 2319806-13-6
M. Wt: 341.415
InChI Key: APMNWXMVEDMOAB-UHFFFAOYSA-N
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Description

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a unique organic compound characterized by its complex molecular structure. This compound finds applications in various fields including medicinal chemistry and industrial processes due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine typically involves several key steps:

  • Formation of the Cyclopropylpyrimidine Core: : This is done by reacting appropriate starting materials with cyclopropyl-containing reagents under controlled conditions.

  • Oxy-Methylation: : The addition of the oxy-methyl group to the pyrimidine ring is carried out using methods such as nucleophilic substitution or oxidative coupling.

  • Piperidine Ring Introduction: : The piperidine ring is incorporated through amination reactions, often using piperidine derivatives and suitable catalysts.

  • Final Methoxylation:

Industrial Production Methods: In industrial settings, large-scale synthesis follows a similar pathway but incorporates:

  • Automated Reactors: : For precise control and efficiency.

  • Optimized Catalysts: : To enhance reaction rates and yields.

  • Purification Steps: : Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine undergoes various reactions, including:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate.

  • Reduction: : Reduced with agents such as lithium aluminium hydride.

  • Substitution: : Participates in nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Alkyl halides under basic conditions.

Major Products:
  • Oxidation: : Results in the formation of carboxylic acids or ketones.

  • Reduction: : Leads to the formation of alcohols or amines.

  • Substitution: : Yields various substituted derivatives depending on the reacting species.

Scientific Research Applications

Chemistry: In chemistry, it serves as a key intermediate in the synthesis of other complex molecules, particularly in the development of new materials and polymers.

Biology: Biologically, this compound is studied for its potential interactions with cellular pathways, contributing to our understanding of molecular biology and pharmacology.

Medicine: Medically, it shows promise as a therapeutic agent in the treatment of certain diseases, due to its potential activity on specific biological targets.

Industry: Industrially, it is used in the production of fine chemicals and as a catalyst in various chemical reactions, enhancing efficiency and yield.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This is often mediated through the interaction of its functional groups with the active sites of these targets, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is unique due to its:

  • Structural Features: : The combination of the cyclopropylpyrimidine core with the piperidine and methoxy groups.

  • Reactivity: : Its ability to undergo a wide range of chemical reactions under various conditions.

Similar Compounds:
  • 2-(4-(((6-Phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: : Similar core structure but with a phenyl group.

  • 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: : Variation in the substituent on the pyrimidine ring.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-24-16-4-7-19-18(22-16)23-8-5-13(6-9-23)11-25-17-10-15(14-2-3-14)20-12-21-17/h4,7,10,12-14H,2-3,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMNWXMVEDMOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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